molecular formula C7H7ClN2 B14663370 N'-chlorobenzenecarboximidamide CAS No. 40078-03-3

N'-chlorobenzenecarboximidamide

Cat. No.: B14663370
CAS No.: 40078-03-3
M. Wt: 154.60 g/mol
InChI Key: QZBAIJIDEKPQSL-UHFFFAOYSA-N
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Description

N'-Chlorobenzenecarboximidamide (chemical formula: C₁₃H₁₁ClN₂O; molecular weight: 246.69 g/mol) is a substituted benzene derivative featuring a chlorinated carboximidamide functional group.

Properties

CAS No.

40078-03-3

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

N'-chlorobenzenecarboximidamide

InChI

InChI=1S/C7H7ClN2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,(H2,9,10)

InChI Key

QZBAIJIDEKPQSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-chlorobenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-chlorobenzenecarboximidamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-chlorobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N’-chlorobenzenecarboximidamide oxide.

    Reduction: Reduction reactions can convert it into N’-chlorobenzenecarboximidamide amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N’-chlorobenzenecarboximidamide oxide.

    Reduction: N’-chlorobenzenecarboximidamide amine.

    Substitution: Various substituted benzenecarboximidamides depending on the nucleophile used.

Scientific Research Applications

N’-chlorobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Structural Differences
N'-Chlorobenzenecarboximidamide C₁₃H₁₁ClN₂O 246.69 Chlorine at N'-position Not provided Chlorine substituent enhances electrophilicity
N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride C₉H₁₂ClN₃O 213.66 Hydroxy and methyl groups D0 category (see ) Hydroxy group increases hydrogen-bonding capacity
3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride C₁₁H₁₄ClN 227.69 Cyclopentyloxy, methoxy, hydroxy groups 1461726-85-1 Bulky alkoxy groups may sterically hinder reactivity
3-Amino-N'-hydroxybenzene-1-carboximidamide C₇H₈N₃O 165.16 Amino and hydroxy groups Not provided Amino group introduces nucleophilic sites

Reactivity and Functional Group Analysis

  • Electrophilic Character: The chlorine atom in this compound increases electrophilicity at the N'-position, making it more reactive toward nucleophiles compared to hydroxy- or amino-substituted analogs .
  • Steric Effects : Compounds with bulky substituents like cyclopentyloxy (e.g., 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide) may exhibit reduced reactivity in sterically demanding reactions .

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